molecular formula C20H22F3NO5 B1206888 Triethylene glycol flufenamate CAS No. 30544-48-0

Triethylene glycol flufenamate

Cat. No.: B1206888
CAS No.: 30544-48-0
M. Wt: 413.4 g/mol
InChI Key: ZXGVSDYGFHPLNX-UHFFFAOYSA-N
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Description

Triethylene glycol flufenamate is a chemical compound with the molecular formula C20H22F3NO5. It is a derivative of flufenamic acid, which is known for its analgesic and anti-inflammatory properties. This compound is used primarily in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethylene glycol flufenamate typically involves the esterification of flufenamic acid with triethylene glycol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol flufenamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triethylene glycol flufenamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethylene glycol flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison: Triethylene glycol flufenamate is unique due to its longer glycol chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO5/c21-20(22,23)15-4-3-5-16(14-15)24-18-7-2-1-6-17(18)19(26)29-13-12-28-11-10-27-9-8-25/h1-7,14,24-25H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGVSDYGFHPLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184625
Record name Triethylene glycol flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30544-48-0
Record name Triethylene glycol flufenamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylene glycol flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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